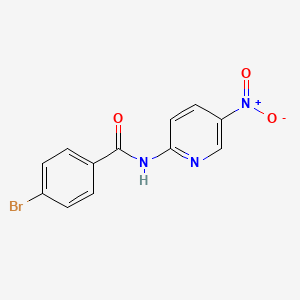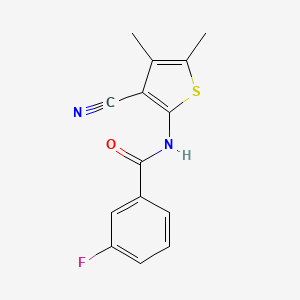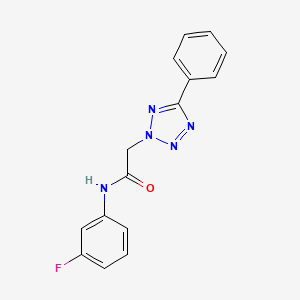
N,N'-bis(2-methoxyphenyl)benzene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1N2-BIS(2-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity. The compound consists of a benzene ring substituted with two methoxyphenyl groups and two amide groups, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N2-BIS(2-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of benzene-1,2-dicarboxylic anhydride with 2-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization or chromatography techniques to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of N1N2-BIS(2-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques helps in achieving the desired product specifications efficiently .
Chemical Reactions Analysis
Types of Reactions
N1N2-BIS(2-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N1N2-BIS(2-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1N2-BIS(2-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-methoxyphenyl)benzene-1,4-dicarboxamide: Similar structure but with different substitution patterns on the benzene ring.
Bis(2-methoxyphenyl)-naphthalene-1,4-dicarboxamide: Contains a naphthalene ring instead of a benzene ring.
Uniqueness
N1N2-BIS(2-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and amide groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H20N2O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-N,2-N-bis(2-methoxyphenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-13-7-5-11-17(19)23-21(25)15-9-3-4-10-16(15)22(26)24-18-12-6-8-14-20(18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
KPGAMJZTPIRJRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-N-(4-ethylphenyl)acetamide](/img/structure/B10971915.png)
![3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971922.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone](/img/structure/B10971925.png)
![3-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971933.png)
![9-(Tert-butyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10971936.png)
![2-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10971945.png)

![[2-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B10971961.png)

![3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971965.png)
![2,4,5-trimethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10971968.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide](/img/structure/B10971980.png)


